(1R,2S)-erythro-Dihydro Bupropion Hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 278.22 g/mol. It is a stereoisomer of bupropion, primarily recognized for its role as a metabolite in the pharmacokinetics of bupropion, a medication used for treating depression and aiding smoking cessation. The compound is classified under the category of psychoactive drugs due to its influence on neurotransmitter systems, particularly dopamine and norepinephrine.
The compound is sourced from various chemical suppliers and is often utilized in research settings. It belongs to the class of substituted amphetamines, specifically as an aminoketone derivative. The compound is categorized as a hydrochloride salt, which enhances its stability and solubility in biological systems. Its CAS number is 357628-62-7, which is essential for identifying the compound in chemical databases.
The synthesis of (1R,2S)-erythro-Dihydro Bupropion Hydrochloride involves several chemical reactions starting from m-chloropropiophenone. The process typically includes bromination, followed by amination with t-butylamine, and subsequent hydrochloride formation.
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride participates in various metabolic reactions:
These reactions are crucial for understanding its pharmacological profile and interactions within biological systems.
The mechanism of action for (1R,2S)-erythro-Dihydro Bupropion Hydrochloride primarily involves the inhibition of dopamine and norepinephrine reuptake in the brain. This action enhances the availability of these neurotransmitters in synaptic clefts, contributing to its antidepressant effects. Evidence suggests that the stereoselective nature of this compound influences its pharmacodynamics, affecting both efficacy and side effects compared to other bupropion metabolites .
These properties are essential for laboratory handling and application in pharmaceutical formulations.
(1R,2S)-erythro-Dihydro Bupropion Hydrochloride has significant scientific applications:
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) serves as the primary enzymatic catalyst responsible for the stereoselective reduction of (R)-bupropion to (1R,2S)-erythro-dihydrobupropion. This NADPH-dependent reductase exhibits strict stereochemical preference for the (R)-enantiomer of bupropion, operating via a trans-diaxial hydride transfer mechanism that positions the incoming hydride (from NADPH) and the ketone group of bupropion perpendicularly. This spatial constraint dictates the formation of the erythro diastereomer with the (1R,2S) configuration [6] [8].
Kinetic analyses reveal that 11β-HSD1 metabolizes (R)-bupropion with a Michaelis constant (Km) of 58 ± 9 µM and a catalytic rate (kcat) of 4.2 ± 0.3 min−1. This yields an intrinsic clearance (CLint = kcat/Km) of 72 mL·min−1·mg−1—significantly higher than observed for (S)-bupropion reduction (CLint < 5 mL·min−1·mg−1) [6] [8]. Genetic polymorphisms in HSD11B1 (e.g., rs846910) moderately alter enzyme kinetics but preserve the (1R,2S) stereospecificity.
Table 1: Kinetic Parameters of 11β-HSD1 for (R)-Bupropion Reduction
Parameter | Value | Experimental System |
---|---|---|
Km (µM) | 58 ± 9 | Recombinant Human 11β-HSD1 |
Vmax (nmol/min/mg) | 8.7 ± 0.6 | Human Liver Microsomes |
kcat (min−1) | 4.2 ± 0.3 | Purified 11β-HSD1 Enzyme |
CLint (mL/min/mg) | 72 ± 10 | Sf9 Cell Coexpression System |
Carbonyl reductases (CRs), particularly those in the SDR (short-chain dehydrogenase/reductase) superfamily, contribute to bupropion reduction but exhibit divergent stereoselectivity compared to 11β-HSD1. CRs display broader substrate tolerance, reducing both (R)- and (S)-bupropion enantiomers, albeit with kinetic disparities favoring (1R,2S)-erythro-dihydrobupropion formation. Key isoforms include CBR1 (carbonyl reductase 1) and AKR1A1 [1] [4].
CBR1 demonstrates a Km of 120 µM and kcat of 9.5 min−1 for (R)-bupropion, versus a Km of 310 µM and kcat of 5.2 min−1 for (S)-bupropion. This 2.6-fold higher catalytic efficiency (CLint = 79 vs. 17 mL·min−1·mg−1) confirms preferential (1R,2S) production [4]. CR activity is cytosolic, contrasting the microsomal localization of 11β-HSD1, enabling compartmentalized metabolism. Inhibition studies using quercetin (a CR inhibitor) reduce erythro-dihydrobupropion formation by 40–60% in human hepatocytes, underscoring the complementary roles of CRs and 11β-HSD1 [1].
Table 2: Comparative Kinetics of Enzymes Catalyzing (1R,2S)-erythro-Dihydrobupropion Formation
Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | CLint (mL/min/mg) |
---|---|---|---|---|
11β-HSD1 | (R)-bupropion | 58 ± 9 | 4.2 ± 0.3 | 72 ± 10 |
CBR1 | (R)-bupropion | 120 ± 15 | 9.5 ± 1.1 | 79 ± 9 |
AKR1C3 | (R)-bupropion | 95 ± 12 | 2.1 ± 0.2 | 22 ± 3 |
CBR1 | (S)-bupropion | 310 ± 25 | 5.2 ± 0.4 | 17 ± 2 |
The AKR superfamily—notably AKR1C1–AKR1C4—catalyzes the NADPH-dependent reduction of bupropion to erythro-dihydrobupropion with variable stereochemical fidelity. AKR1C3 (type 5 17β-HSD) exhibits the highest activity, producing (1R,2S)-erythro-dihydrobupropion with 85% enantiomeric excess (e.e.) from racemic bupropion [4] [6]. This contrasts with AKR1A1, which generates near-racemic erythro metabolites.
Tissue-specific expression governs physiological impact: AKR1C3 is abundant in liver and brain, suggesting potential for localized (1R,2S) production. Kinetic profiling indicates a Km of 95 ± 12 µM and kcat of 2.1 ± 0.2 min−1 for AKR1C3. While its catalytic efficiency (CLint = 22 mL·min−1·mg−1) is lower than 11β-HSD1 or CBR1, its high cerebral expression may facilitate neuroactive metabolite synthesis in situ [4]. AKR1C2 contributes minimally due to its 10-fold lower kcat.
Genetic variants (e.g., AKR1C3*2, rs12529) reduce enzyme activity by 30–50%, potentially influencing interindividual variability in (1R,2S) exposure. Competitive inhibition by neurosteroids (e.g., allopregnanolone) further modulates AKR activity, linking bupropion metabolism to endogenous steroid dynamics [6].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1